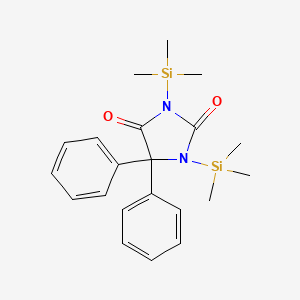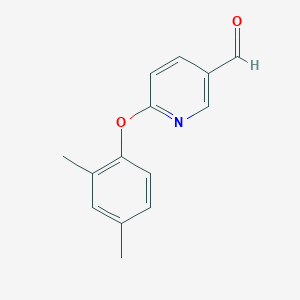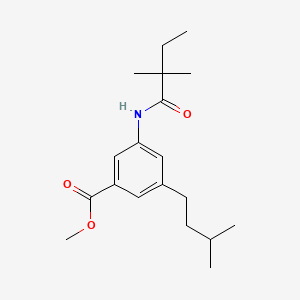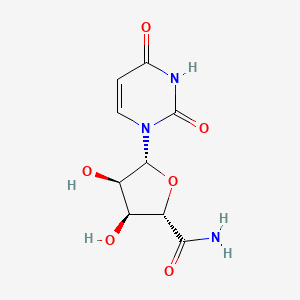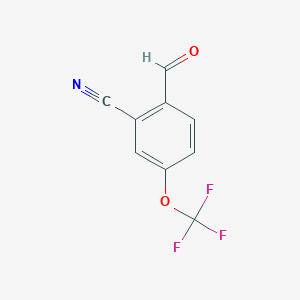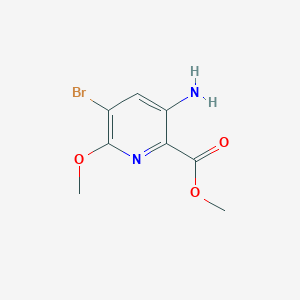
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure that includes a naphthalene ring system substituted with hydroxy, methoxy, and carboxylic acid ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene ring, which undergoes selective hydroxylation and methoxylation to introduce the hydroxy and methoxy groups at the desired positions. The carboxylic acid group is then introduced through a carboxylation reaction, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted naphthalene derivatives.
科学的研究の応用
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and carboxylic acid functionalities but have a different ring structure.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar in having hydroxy and methoxy groups but differs in the aldehyde functionality and ring structure.
Sinapinic acid: A hydroxycinnamic acid with similar functional groups but a different overall structure.
Uniqueness
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and ester groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
methyl 4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-8-6-9(14(16)19-3)7-10(15)12(8)13(11)18-2/h4-7,15H,1-3H3 |
InChIキー |
QJIPOVWLCBIZKT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C(C=C2C=C1)C(=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


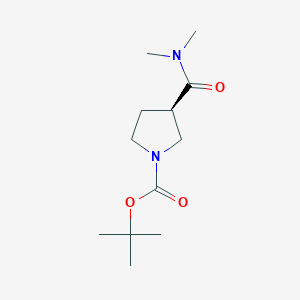
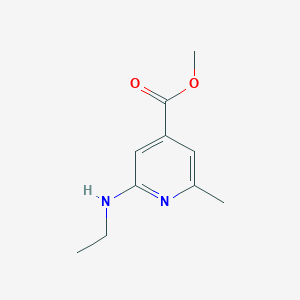

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
